2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride
CAS No.: 1955547-79-1
Cat. No.: VC4090116
Molecular Formula: C4H6Cl2O4S2
Molecular Weight: 253.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955547-79-1 |
|---|---|
| Molecular Formula | C4H6Cl2O4S2 |
| Molecular Weight | 253.1 |
| IUPAC Name | 2-chloro-1,1-dioxothiolane-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H6Cl2O4S2/c5-4(12(6,9)10)2-1-3-11(4,7)8/h1-3H2 |
| Standard InChI Key | VUWBNCANEPJBSH-UHFFFAOYSA-N |
| SMILES | C1CC(S(=O)(=O)C1)(S(=O)(=O)Cl)Cl |
| Canonical SMILES | C1CC(S(=O)(=O)C1)(S(=O)(=O)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is C₄H₆Cl₂O₄S₂, with a molecular weight of 253.1 g/mol. Its IUPAC name, 2-chloro-1,1-dioxothiolane-2-sulfonyl chloride, reflects the presence of a five-membered thiolane ring (a sulfur-containing heterocycle) substituted with two sulfonyl chloride groups (-SO₂Cl) and a chlorine atom at the 2-position. The "1,1-dioxo" designation indicates the oxidation state of the sulfur atoms within the thiolane ring, which adopt a λ⁶ configuration due to their hypervalent bonding.
Key structural features include:
-
A saturated thiolane ring (tetrahydrothiophene backbone)
-
Two sulfonyl chloride moieties at the 1- and 2-positions
-
A chlorine substituent at the 2-position, adjacent to one sulfonyl chloride group
The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfonyl groups, which enhance the electrophilicity of the sulfur atoms and facilitate nucleophilic attack at these centers.
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, available literature suggests that 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride is synthesized through a multi-step process involving chlorination and oxidation of thiolane precursors. A plausible route involves:
-
Sulfonation of Thiolane: Reaction of tetrahydrothiophene with chlorosulfonic acid (ClSO₃H) to introduce sulfonyl chloride groups.
-
Oxidative Chlorination: Treatment with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst to install the chlorine substituent and achieve the desired oxidation state.
-
Purification: Isolation via fractional distillation or recrystallization to obtain the final product in high purity.
Challenges in synthesis include controlling regioselectivity during chlorination and minimizing hydrolysis of the sulfonyl chloride groups. Industrial-scale production requires anhydrous conditions and temperature control to prevent decomposition.
Physicochemical Properties
The compound is a liquid at room temperature, with the following properties :
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Density | ~1.56 g/mL (estimated) |
| Solubility | Reacts with polar solvents |
| Stability | Moisture-sensitive; decomposes in water |
Its reactivity with water necessitates storage under inert conditions. The sulfonyl chloride groups hydrolyze rapidly in aqueous environments, yielding hydrochloric acid (HCl) and sulfonic acid derivatives.
Reactivity and Applications
Nucleophilic Substitution Reactions
The sulfonyl chloride groups serve as electrophilic centers, enabling reactions with nucleophiles such as:
-
Amines: Formation of sulfonamides (R-SO₂-NR'₂), widely used in drug design.
-
Alcohols: Production of sulfonate esters (R-SO₂-OR'), employed as alkylating agents.
-
Thiols: Generation of disulfides (R-SO₂-S-SO₂-R), relevant in polymer crosslinking .
Polymer Chemistry
The compound’s bifunctional nature allows its use as a monomer in condensation polymerization. For example, reaction with diamines yields polysulfonamides with high thermal stability, suitable for aerospace materials.
Pharmaceutical Intermediates
Derivatives of this compound have been explored as intermediates in antiviral and anticancer agents. Its ability to introduce sulfonamide linkages is critical for modulating drug solubility and bioavailability.
Comparative Analysis with Related Compounds
The structural and functional uniqueness of 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride becomes evident when compared to analogous sulfonyl chlorides :
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | Simpler aliphatic chain; lower molecular weight |
| 3-Chloropropanesulfonyl chloride | C₃H₇ClO₂S | Longer alkyl chain; altered reactivity |
| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S | Aromatic ring; higher stability |
The thiolane ring in the target compound confers conformational rigidity, enhancing its selectivity in reactions compared to linear analogs .
Future Research Directions
Areas warranting further investigation include:
-
Green Synthesis: Developing catalytic methods to reduce chlorine usage.
-
Biological Activity: Screening derivatives for antimicrobial or anticancer properties.
-
Material Science: Exploring its role in novel polymers or coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume